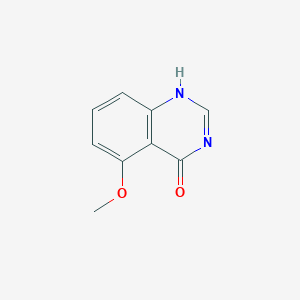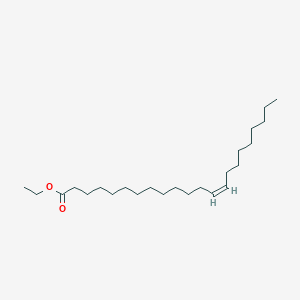
Tetrahydrofuran-2-carboxamide
Overview
Description
Tetrahydrofuran-2-carboxamide is a chemical compound with the molecular formula C5H9NO2 . It has a molecular weight of 115.13 . It can be used as a precursor for the preparation of (S)-tetrahydrofuran-2-carbonitrile (THFCN) via a dehydration reaction using thionyl chloride and DMF .
Synthesis Analysis
The synthesis of Tetrahydrofuran-2-carboxamide involves a dehydration reaction using thionyl chloride and DMF. The product, (S)-tetrahydrofuran-2-carbonitrile (THFCN), can be further methylated with methylmagnesium chloride (Grignard reagent) to produce (S)-1-(tetrahydrofuran-2-yl)ethenone .Molecular Structure Analysis
The molecular structure of Tetrahydrofuran-2-carboxamide consists of a five-membered ring with four carbon atoms and one oxygen atom. The carboxamide group is attached to the second carbon atom in the ring .Physical And Chemical Properties Analysis
Tetrahydrofuran-2-carboxamide is a solid substance . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .Scientific Research Applications
Antibacterial Activity
Tetrahydrofuran-2-carboxamide derivatives have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds .
Synthesis of Novel Furan Derivatives
Tetrahydrofuran-2-carboxamide is used in the synthesis of novel furan derivatives . These derivatives have been employed as medicines in a number of distinct disease areas .
Preparation of (S)-tetrahydrofuran-2-carbonitrile (THFCN)
(S)- (−)-Tetrahydrofuran-2-carboxamide can be used as a precursor for the preparation of (S)-tetrahydrofuran-2-carbonitrile (THFCN) via dehydration reaction using thionyl chloride and DMF . THFCN can be further methylated with methylmagnesium chloride (Grignard reagent) to produce (S)-1- (tetrahydrofuran-2-yl)ethenone .
Synthesis of Benzofuran Derivatives
Tetrahydrofuran-2-carboxamide is used in the synthesis of benzofuran derivatives . These derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Production of Anticancer Agents
Benzofuran derivatives, which can be synthesized using Tetrahydrofuran-2-carboxamide, have been developed and utilized as anticancer agents .
Anti-hepatitis C Virus Activity
The recently discovered novel macrocyclic benzofuran compound, which can be synthesized using Tetrahydrofuran-2-carboxamide, has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Safety and Hazards
Tetrahydrofuran-2-carboxamide is classified as a hazardous substance. It is highly flammable and can cause serious eye irritation. It may also cause respiratory irritation and is suspected of causing cancer . Personal protective equipment, including dust masks, eyeshields, and gloves, is recommended when handling this substance .
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
Some studies suggest that furan derivatives, which include Tetrahydrofuran-2-carboxamide, may have antibacterial activity . .
Result of Action
Some studies suggest that furan derivatives may have antibacterial activity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Tetrahydrofuran-2-carboxamide, these factors could include pH, temperature, and the presence of other compounds . .
properties
IUPAC Name |
oxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHAENUAJYZNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393498 | |
| Record name | Tetrahydrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-2-carboxamide | |
CAS RN |
91470-28-9 | |
| Record name | Tetrahydrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxolane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stereochemistry of Tetrahydrofuran-2-carboxamide derivatives in medicinal chemistry?
A1: The stereochemistry of Tetrahydrofuran-2-carboxamide derivatives plays a crucial role in their biological activity. For instance, in the development of LpxC inhibitors, a promising class of antibiotics targeting Gram-negative bacteria, the (3S,4R) configuration of the tetrahydrofuran ring significantly enhanced potency compared to other stereoisomers []. This highlights the importance of stereochemical control during synthesis for optimizing biological activity.
Q2: How can Tetrahydrofuran-2-carboxamide be used as a building block in organic synthesis?
A2: Tetrahydrofuran-2-carboxamide serves as a versatile building block in organic synthesis, particularly for constructing complex molecules. Researchers have successfully demonstrated its utility in palladium-catalyzed direct arylation reactions []. This method enables the efficient and stereoselective formation of cis-2,3-disubstituted tetrahydrofuran derivatives, which are valuable structural motifs found in various natural products like norlignans.
Q3: What is a key synthetic route to obtain (S)-1-(tetrahydrofuran-2-yl)ethanone from Tetrahydrofuran-2-carboxamide?
A3: A practical synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone utilizes (S)-Tetrahydrofuran-2-carboxamide as a starting material []. The process involves dehydration of the carboxamide using thionyl chloride and dimethylformamide, followed by methylation with methyl magnesium chloride. Purification of the crude product is achieved through an addition reaction with sodium bisulfite and subsequent treatment with hydrochloric acid. This route provides a viable method for obtaining the desired chiral ketone.
Q4: What analytical techniques are commonly employed for the characterization and quantification of Tetrahydrofuran-2-carboxamide and its derivatives?
A4: Various analytical methods are employed for characterizing and quantifying Tetrahydrofuran-2-carboxamide and its derivatives. These include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for structural elucidation and confirmation of stereochemistry [, ]. Additionally, High-Performance Liquid Chromatography (HPLC) is a crucial tool for separating and quantifying these compounds, especially in complex mixtures like pharmaceutical formulations [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)


![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)



![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)



